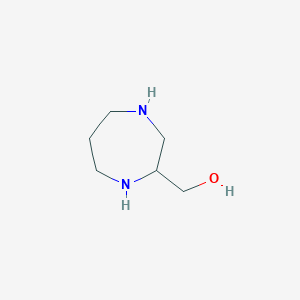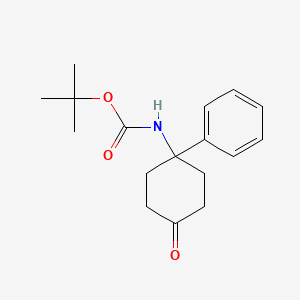
Thiétane-3-one 1,1-dioxyde
Vue d'ensemble
Description
Thietan-3-one 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H4O3S. It is a four-membered ring structure that includes a sulfur atom and a carbonyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Applications De Recherche Scientifique
Thietan-3-one 1,1-dioxide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Thietan-3-one 1,1-dioxide is a unique chemical compound with the formula C3H4O3S
Mode of Action
It has been observed that cyclic keto sulfides, including thietan-3-one, react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides . These compounds then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions . This suggests that Thietan-3-one 1,1-dioxide may interact with its targets through similar chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thietan-3-one 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration of the intermediate . Another method involves the use of tungstic acid and hydrogen peroxide to oxidize thietane to thietan-3-one 1,1-dioxide .
Industrial Production Methods
Industrial production methods for thietan-3-one 1,1-dioxide typically involve the use of efficient and cost-effective processes. For example, the conversion of thietan-3-ol to 3-chlorothietane 1,1-dioxide using epichlorohydrin and barium hydroxide is one such method .
Analyse Des Réactions Chimiques
Types of Reactions
Thietan-3-one 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into thietane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium phenolates for substitution, and trimethylsilyl cyanide for addition reactions .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, substituted thietane derivatives, and various cycloaddition products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thietan-3-one 1,1-dioxide include:
3-Cyanothiete 1,1-dioxide: Known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-dioxides: These compounds exhibit various biological activities, including antidepressant properties.
Uniqueness
Thietan-3-one 1,1-dioxide is unique due to its strained four-membered ring structure, which imparts high reactivity and versatility in chemical reactions. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
1,1-dioxothietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTTWZAVAGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599-23-1 | |
| Record name | thietan-3-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)

![2-Thiophenecarboxamide, 5-chloro-N-[2-hydroxy-3-[[3-methyl-4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B1647397.png)





![6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B1647411.png)
![Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B1647413.png)
![9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1647418.png)



